molecular formula C13H11N3O2S B6647545 3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one

3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one

Cat. No. B6647545
M. Wt: 273.31 g/mol
InChI Key: DNRSRNIKPDOXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one is a compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit potent inhibitory activity against various enzymes and receptors, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of 3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one involves the inhibition of the target enzyme or receptor. This inhibition is achieved through the binding of the compound to the active site of the enzyme or receptor, preventing its normal function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one are dependent on the specific enzyme or receptor targeted. For example, inhibition of protein kinase C can lead to a decrease in cell proliferation and migration, while inhibition of phosphodiesterase 5 can lead to vasodilation and increased blood flow.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one in lab experiments is its potency and specificity for certain enzymes and receptors. This allows for more targeted and effective inhibition of these targets. However, a limitation of using this compound is its potential toxicity and side effects, which must be carefully monitored.

Future Directions

There are many potential future directions for the research and development of 3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one. One direction could be the development of drugs targeting specific enzymes or receptors that this compound has been found to inhibit. Another direction could be the synthesis of analogs of this compound with improved potency and selectivity. Additionally, further research could be done to explore the potential therapeutic applications of this compound in various disease states.

Synthesis Methods

The synthesis of 3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one involves the reaction of 2-chloro-6-methoxypyridine with 2-aminothiophenol followed by cyclization with ethyl acetoacetate. The resulting product is then treated with hydrochloric acid to yield the final compound.

Scientific Research Applications

The potential applications of 3-[(6-Methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one in scientific research are vast. This compound has been found to exhibit inhibitory activity against various enzymes and receptors, including protein kinase C, phosphodiesterase 5, and adenosine A1 receptors. These inhibitory effects make it a promising candidate for the development of drugs targeting these enzymes and receptors.

properties

IUPAC Name

3-[(6-methoxypyridin-2-yl)methyl]thieno[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O2S/c1-18-11-4-2-3-9(15-11)7-16-8-14-10-5-6-19-12(10)13(16)17/h2-6,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNRSRNIKPDOXLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=N1)CN2C=NC3=C(C2=O)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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